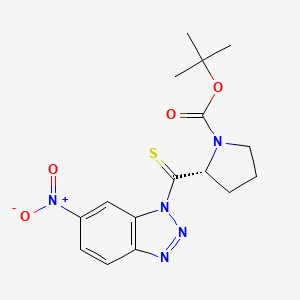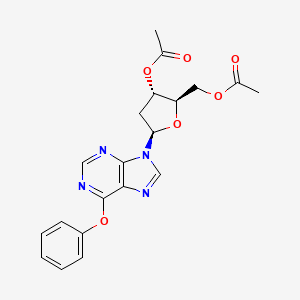![molecular formula C11H13N5 B1506474 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 949962-95-2](/img/structure/B1506474.png)
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Descripción general
Descripción
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound belongs to the class of pyrazolopyridines, which are known for their diverse pharmacological activities.
Mecanismo De Acción
The mechanism of action of 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is not fully understood. However, studies have shown that it can modulate various signaling pathways in the body. It can activate the PI3K/Akt pathway, which is involved in cell survival and growth. It can also inhibit the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It can induce apoptosis in cancer cells and can reduce the production of reactive oxygen species. It can also improve the mitochondrial function and can reduce the damage caused by oxidative stress. In addition, it can reduce the inflammation and can improve the recovery of cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several advantages for lab experiments. It is stable and can be easily synthesized. It has low toxicity and can be used in various in vitro and in vivo studies. However, there are some limitations to its use. It has poor solubility in water, which can limit its bioavailability. It can also have off-target effects, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. Some of the areas of research include:
1. Development of Novel Derivatives: The synthesis of novel derivatives of this compound can lead to the discovery of compounds with improved pharmacological properties.
2. Optimization of Formulation: The optimization of the formulation of this compound can improve its bioavailability and can enhance its therapeutic potential.
3. Clinical Trials: The conduct of clinical trials can determine the safety and efficacy of this compound in humans and can lead to its approval for clinical use.
Conclusion:
This compound is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It has anti-cancer, neuroprotective, and cardio-protective properties. Its mechanism of action involves the modulation of various signaling pathways in the body. It has several advantages for lab experiments, but there are also some limitations to its use. Future research on this compound can lead to the discovery of novel derivatives, optimization of formulation, and conduct of clinical trials.
Aplicaciones Científicas De Investigación
2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has been the subject of scientific research for its potential applications in various fields. Some of the areas of research include:
1. Cancer Research: Studies have shown that this compound has anti-cancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Disorders: this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can reduce the damage caused by oxidative stress.
3. Cardiovascular Diseases: Studies have shown that this compound has cardio-protective properties. It can reduce the damage caused by ischemia-reperfusion injury and can improve the recovery of cardiac function.
Propiedades
IUPAC Name |
2-(6-methylpyridazin-3-yl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-8-2-3-11(14-13-8)16-7-9-6-12-5-4-10(9)15-16/h2-3,7,12H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUIJBMKUFZDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C=C3CNCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723468 | |
| Record name | 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949962-95-2 | |
| Record name | 2-(6-Methylpyridazin-3-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![Cyclohexaneacetic acid, 4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-, ethyl ester, trans-](/img/structure/B1506439.png)